Cas no 20763-19-3 (METHOXYMETHYLENETRIPHENYLPHOSPHORANE)

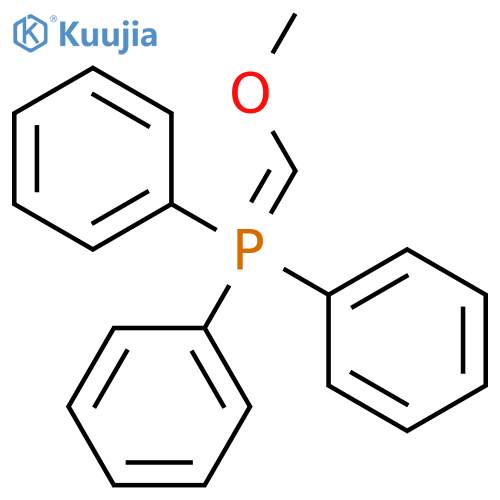

20763-19-3 structure

商品名:METHOXYMETHYLENETRIPHENYLPHOSPHORANE

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 化学的及び物理的性質

名前と識別子

-

- METHOXYMETHYLENETRIPHENYLPHOSPHORANE

- (methoxymethyl)triphenylphosphonium chloride

- Phosphorane, (methoxymethylene)triphenyl-

- methoxymethylenetriphenylphosphine

- Q6823899

- DYROHZMICXBUMX-UHFFFAOYSA-N

- (methoxymethylene)triphenylphosphorane

- SCHEMBL1142248

- DTXSID901282268

- 20763-19-3

- methoxymethylidene(triphenyl)-lambda5-phosphane

-

- インチ: InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

- InChIKey: DYROHZMICXBUMX-UHFFFAOYSA-N

- ほほえんだ: COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 306.11747

- どういたいしつりょう: 306.117352223g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3(Predicted)

- ふってん: 442.8±28.0 °C(Predicted)

- PSA: 9.23

- LogP: 3.38660

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1056116-5g |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 5g |

$685 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1056116-10g |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 10g |

$935 | 2024-07-28 | |

| Ambeed | A506431-5g |

(Methoxymethylene)triphenylphosphorane |

20763-19-3 | 95% | 5g |

$760.0 | 2024-04-21 | |

| Ambeed | A506431-250mg |

(Methoxymethylene)triphenylphosphorane |

20763-19-3 | 95% | 250mg |

$108.0 | 2024-04-21 | |

| A2B Chem LLC | AB17983-1g |

Phosphorane, (methoxymethylene)triphenyl- |

20763-19-3 | 95+% | 1g |

$521.00 | 2024-01-01 | |

| eNovation Chemicals LLC | Y1056116-500mg |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 500mg |

$365 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1056116-5g |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 5g |

$685 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1056116-5g |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 5g |

$685 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1056116-500mg |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 500mg |

$365 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1056116-500mg |

Methoxymethylenetriphenylphosphorane |

20763-19-3 | 95% | 500mg |

$365 | 2025-02-26 |

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 関連文献

-

1. Synthesis of spiro-compounds related to fredericamycin ASharon M. Bennett,Derrick L. J. Clive J. Chem. Soc. Chem. Commun. 1986 878

-

W. Carruthers,M. I. Qureshi J. Chem. Soc. C 1970 2238

-

3. 5-Bromopentadienal: a versatile intermediate for the synthesis of functionalized polyenic compoundsDavid Soullez,Gérard Plé,Lucette Duhamel,Pierre Duhamel J. Chem. Soc. Chem. Commun. 1995 563

-

Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411

-

Martin G. Banwell,David W. Lupton Org. Biomol. Chem. 2005 3 213

20763-19-3 (METHOXYMETHYLENETRIPHENYLPHOSPHORANE) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 249916-07-2(Borreriagenin)

- 624-75-9(Iodoacetonitrile)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量